N-(4-butylphenyl)-3,4-dimethylbenzamide
Description
N-(4-Butylphenyl)-3,4-dimethylbenzamide is a synthetic benzamide derivative characterized by a 3,4-dimethyl-substituted benzoyl group linked to a 4-butylphenylamine moiety. Benzamides with alkyl or aryl N-substituents are widely studied for diverse applications, including flavor enhancement (S807/S9229) , enzyme inhibition (LMK235) , and anticonvulsant activity (D2916) .
Properties
Molecular Formula |
C19H23NO |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-(4-butylphenyl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C19H23NO/c1-4-5-6-16-8-11-18(12-9-16)20-19(21)17-10-7-14(2)15(3)13-17/h7-13H,4-6H2,1-3H3,(H,20,21) |
InChI Key |
XTCUMHJKDSUJCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-3,4-dimethylbenzamide typically involves the reaction of 4-butylaniline with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for purification and isolation of the product ensures consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-3,4-dimethylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(4-butylphenyl)-3,4-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Functional Groups
| Compound Name | Core Structure | N-Substituent | Key Functional Groups |
|---|---|---|---|
| N-(4-Butylphenyl)-3,4-dimethylbenzamide | 3,4-Dimethylbenzamide | 4-Butylphenyl | Linear alkyl chain, dimethyl |
| S9229 (CAS 851669-60-8) | 3,4-Dimethylbenzamide | (R)-1-Methoxy-4-methylpentan-2-yl | Branched methoxyalkyl |
| LMK235 | 3,5-Dimethylbenzamide | 6-(Hydroxyamino)-6-oxohexyloxy | Hydroxamate (HDAC inhibitor) |
| D2916 | 2,6-Dimethylbenzamide | 5-Methyl-3-isoxazolyl | Isoxazole ring |
Key Differences :
- N-Substituent Complexity : S9229’s branched methoxyalkyl group enhances steric hindrance, slowing metabolism compared to the linear 4-butylphenyl chain .
- Polarity : LMK235’s hydroxamate group increases water solubility, whereas the 4-butylphenyl group in the target compound enhances lipophilicity .
Metabolic Pathways and Toxicology
Metabolic Contrasts :
- S9229’s methoxy group undergoes demethylation, while the target compound’s butyl chain may undergo β-oxidation, producing carboxylic acid metabolites .
- D2916’s sex-dependent metabolism highlights how substituent position (e.g., methyl on isoxazole vs. aryl) alters enzyme specificity .
Physicochemical Properties
| Compound | LogP (Predicted) | Solubility | Melting Point |
|---|---|---|---|
| S9229 | ~3.5 (moderate) | Low in water | Not reported |
| LMK235 | ~1.8 (polar) | High in DMSO | Not reported |
| Target Compound | ~5.0 (high) | Lipophilic | Likely >100°C |
Property Trends :
- The 4-butylphenyl group increases LogP compared to S9229’s methoxyalkyl or LMK235’s hydroxamate, suggesting reduced aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
